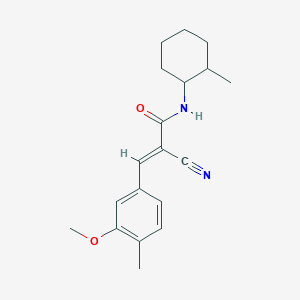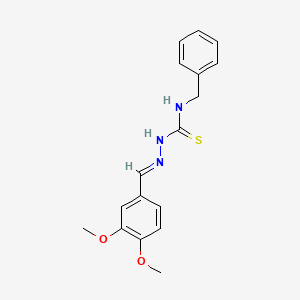![molecular formula C22H39N3O3S B3922585 N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(oxan-4-yl)ethanamine](/img/structure/B3922585.png)
N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(oxan-4-yl)ethanamine
Overview
Description
N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(oxan-4-yl)ethanamine is a complex organic compound with a unique structure that includes an imidazole ring, a sulfonyl group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(oxan-4-yl)ethanamine typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and an aldehyde. The sulfonyl group is then introduced via a sulfonation reaction using a sulfonyl chloride reagent. The final step involves the alkylation of the imidazole ring with the oxane ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(oxan-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include sulfone derivatives, imidazoline derivatives, and various substituted imidazole and oxane compounds.
Scientific Research Applications
N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(oxan-4-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(oxan-4-yl)ethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition studies. The sulfonyl group can interact with proteins, potentially altering their function. The oxane ring provides structural stability and can enhance the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(oxan-4-yl)ethanamine: shares similarities with other imidazole derivatives, such as:
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical properties and potential applications. The presence of the sulfonyl group enhances its reactivity, while the oxane ring provides additional stability and versatility in chemical reactions.
Properties
IUPAC Name |
N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(oxan-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N3O3S/c1-3-4-13-25-20(18-24(2)14-10-19-11-15-28-16-12-19)17-23-22(25)29(26,27)21-8-6-5-7-9-21/h17,19,21H,3-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIZDTJUWKWOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)C2CCCCC2)CN(C)CCC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N'-(4-methylphenyl)malonamide](/img/structure/B3922511.png)

![1-[3-(4-{[(2-allyl-2-hydroxy-4-penten-1-yl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B3922522.png)
![1-(1-azepanyl)-3-[3-({[(2-isopropyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3922525.png)

![1-[(4-Fluorophenyl)methyl]-3-(5-methyl-1-propan-2-yl-1,2,4-triazol-3-yl)urea](/img/structure/B3922535.png)



![N-(2,5-dimethoxyphenyl)-N'-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B3922573.png)

![1-[2-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B3922589.png)

![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3922597.png)
